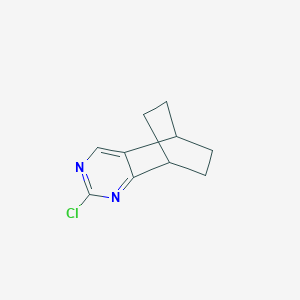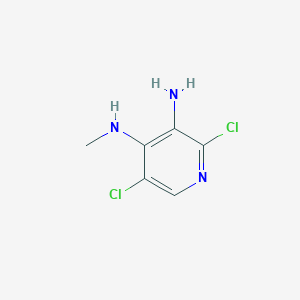
6-(1-Amino-2-methylpropyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Amino-2-methylpropyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an amino group and a methyl group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Amino-2-methylpropyl)nicotinic acid can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(1-Amino-2-methylpropyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohol derivatives (reduction), and various substituted nicotinic acid derivatives (substitution).
Scientific Research Applications
6-(1-Amino-2-methylpropyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1-Amino-2-methylpropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic pathways. The compound can also interact with receptors involved in lipid metabolism, leading to effects such as reduced triglyceride levels and increased high-density lipoprotein (HDL) levels .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (Niacin): A well-known form of vitamin B3 with similar metabolic functions.
Nicotinamide: Another form of vitamin B3 that serves as a precursor to nicotinamide adenine dinucleotide (NAD).
6-Aminonicotinic acid: A derivative of nicotinic acid with an amino group at the 6-position.
Uniqueness
6-(1-Amino-2-methylpropyl)nicotinic acid is unique due to the presence of both an amino group and a methyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacological properties compared to other nicotinic acid derivatives.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-(1-amino-2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)9(11)8-4-3-7(5-12-8)10(13)14/h3-6,9H,11H2,1-2H3,(H,13,14) |
InChI Key |
KUFKFZHQYYQKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)






![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)


